molecular formula C15H14BrNO3S2 B3751360 propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No.: B3751360
M. Wt: 400.3 g/mol
InChI Key: PUHUMFZKCRJXHC-WQLSENKSSA-N
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Description

Propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a rhodanine-3-acetic acid derivative characterized by a Z-configuration at the C5 benzylidene double bond, a 3-bromophenyl substituent, and a propyl ester moiety. The bromine atom at the 3-position of the benzylidene group likely enhances electronic effects and bioactivity, as seen in related brominated compounds .

Properties

IUPAC Name

propyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3S2/c1-2-6-20-13(18)9-17-14(19)12(22-15(17)21)8-10-4-3-5-11(16)7-10/h3-5,7-8H,2,6,9H2,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHUMFZKCRJXHC-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CN1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)CN1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate typically involves the condensation of 4-bromobenzaldehyde with thiazolidinone derivatives. One common method involves the reaction of 4-bromobenzaldehyde with 3-methyl-2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid in boiling acetic acid . The resulting product is then esterified with propanol to yield the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered biological activities.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups to create new analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

The compound serves as a significant building block in organic synthesis and combinatorial chemistry. It is used to create more complex molecules and libraries of biologically active compounds.

Biology

Due to its antimicrobial and antitumor properties, propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a candidate for biological studies that explore its effects on various pathogens and cancer cell lines.

Medicine

The compound is being investigated for its therapeutic potential in drug development, particularly in cancer treatment. Its ability to induce apoptosis in cancer cells highlights its significance in oncological research.

Industry

The unique chemical structure of this compound allows for applications in developing new materials and chemical processes, expanding its utility beyond biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens:

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate
FungiHigh

In vitro studies have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans .

Anticancer Potential

The compound's ability to induce apoptosis in specific cancer cell lines has been documented, suggesting its potential as an anticancer agent. Research has demonstrated that thiazolidine derivatives can effectively target cancer cells through various mechanisms .

Similar Compounds

Several compounds share structural similarities with this compound:

Compound NameSimilarity Description
2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acidShares the thiazolidinone core with comparable biological activities.
4-((3-[5-(3-Bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propionyl)amino)benzoic acidStructurally related with potential therapeutic applications.

Uniqueness

The specific ester functional group of this compound influences its solubility, stability, and biological activity, making it a valuable compound for further research .

Mechanism of Action

The mechanism of action of propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of peroxisome proliferator-activated receptors (PPARs), which play a role in metabolic regulation . Additionally, its antitumor activity may be attributed to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate and its analogs:

Compound Substituents Yield (%) Melting Point (°C) Biological Activity Spectral Data (IR, UV) References
This compound (Target) 3-Bromobenzylidene, propyl ester N/A N/A Hypothesized antifungal/antibacterial Predicted: C=O (~1700 cm⁻¹), C=S (~758 cm⁻¹)
[(5Z)-5-(1-(5-Butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (7) Pyrazinyl, butyl group, carboxylic acid 77 213–215 Antifungal (broad-spectrum) IR: 1706 (C=O), 758 (C=S); UV: λmax 388 nm
[(5Z)-5-(1-(5-tert-Butylpyrazin-2-yl)ethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (8) Pyrazinyl, tert-butyl, carboxylic acid 63 254–261 (decomp.) Antifungal (moderate activity) IR: 1703 (C=O), 758 (C=S); UV: λmax 388 nm
4-({[(Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid (3d) Methoxy/hydroxybenzylidene, carboxylic acid 84.5 217–219 Aldose reductase inhibition (diabetic complications) IR: 1704 (COOH), 1299 (C=S)
[(5R)-5-(2,3-Dibromo-5-ethoxy-4-hydroxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid Dibromo, ethoxy, hydroxy substituents N/A N/A Antibacterial (Xanthomonas oryzae) Molecular docking: Binding energy -5.7 kcal/mol
Ethyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate 3-Bromobenzylidene, ethyl ester N/A N/A Unreported Molecular formula: C₁₄H₁₂BrNO₃S₂

Key Observations:

Structural Variations: The 3-bromobenzylidene group in the target compound distinguishes it from pyrazinyl (compounds 7, 8) and methoxy/hydroxy-substituted analogs (compound 3d). Bromine enhances electrophilicity and may improve binding to biological targets . Ester vs.

Synthetic Feasibility :

  • Yields for carboxylic acid analogs range from 31% to 84.5%, with lower yields observed for bulkier substituents (e.g., compound 9 at 31%) . The ethyl ester analog () lacks yield data, suggesting synthetic challenges for ester derivatives.

Biological Activity: Antifungal Activity: Compounds 7 and 8 exhibit broad-spectrum antifungal activity, attributed to the pyrazinyl group’s electron-withdrawing effects . The target compound’s bromine substituent may confer similar or enhanced activity. Antibacterial Potential: The dibromo-ethoxy derivative () showed strong binding to bacterial proteins (-5.7 kcal/mol), suggesting the target compound’s bromine could mimic this interaction .

Physicochemical Properties :

  • Melting points for carboxylic acid derivatives (e.g., 213–261°C) are higher than those predicted for ester analogs due to hydrogen bonding in acids .
  • IR spectra consistently show C=O (~1700 cm⁻¹) and C=S (~758 cm⁻¹) stretches across analogs, confirming core structural integrity .

Biological Activity

Overview

Propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure includes a thiazolidine ring and a bromobenzylidene group, contributing to its potential therapeutic applications.

Chemical Structure and Properties

PropertyDetails
IUPAC Name Propyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate
Molecular Formula C15H14BrNO3S2
Molecular Weight 392.31 g/mol
CAS Number Not available

The biological activity of this compound primarily involves its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways .
  • Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
  • Anticancer Potential : Research has demonstrated that thiazolidine derivatives can induce apoptosis in cancer cells, suggesting that this compound may be effective against specific cancer cell lines .

Antimicrobial Properties

The compound has been tested against various pathogens, showing effective inhibition:

Pathogen TypeActivity Level
Gram-positive BacteriaModerate to High
Gram-negative BacteriaModerate
FungiHigh

In vitro studies have confirmed its efficacy against strains such as Staphylococcus aureus and Candida albicans.

Anticancer Activity

In vitro studies indicate that this compound induces cell cycle arrest and apoptosis in various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

Research suggests that the compound may act through the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. Results indicated that the compound exhibited significant activity against multidrug-resistant strains, highlighting its potential as a lead compound for further development.
  • Anticancer Research : In a study focusing on its anticancer properties, researchers treated several cancer cell lines with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability and an increase in apoptotic markers, supporting its potential as an anticancer agent .

Q & A

Q. How to address inconsistent IC50 values in kinase inhibition assays?

  • Root cause : Variability in ATP concentrations (1–10 mM) across studies.
  • Fix : Normalize data using Z′-factor assays and include controls (e.g., staurosporine) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate
Reactant of Route 2
Reactant of Route 2
propyl [(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

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